molecular formula C13H11N5O2 B5675697 N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

Cat. No. B5675697
M. Wt: 269.26 g/mol
InChI Key: YGNYVUBWYPWWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide, also known as OPDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and ultimately cell death. Additionally, this compound has been shown to activate the p53 tumor suppressor pathway, which plays a role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, this compound has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in the metabolism of drugs and toxins. However, further research is needed to fully understand the extent of this compound's biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide. One area of focus is identifying the specific pathways through which this compound exerts its anti-cancer and neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in humans. Finally, researchers are exploring the potential of using this compound as a lead compound for the development of new drugs with improved therapeutic properties.

Synthesis Methods

N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide can be synthesized using a variety of methods, including the reaction of 5-phenyl-4,5-dihydro-1,2,4-triazole-3-thione with ethyl chloroacetate, followed by oxidation with potassium permanganate. Alternatively, this compound can be synthesized through the reaction of 5-phenyl-4,5-dihydro-1,2,4-triazole-3-thione with chloroacetic acid, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8(19)14-12-16-13-15-10(7-11(20)18(13)17-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNYVUBWYPWWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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